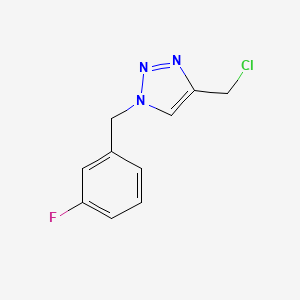

4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-1-[(3-fluorophenyl)methyl]triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFN3/c11-5-10-7-15(14-13-10)6-8-2-1-3-9(12)4-8/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPZDQATYGWHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Components:

- Azide precursor : Usually a 3-fluorobenzyl azide or a related azide derivative.

- Alkyne precursor : A chloromethyl-substituted alkyne or a suitable propargyl chloride derivative.

- Catalyst : Copper(I) salts such as CuI or CuSO4/sodium ascorbate systems.

- Solvent : Commonly acetonitrile, tetrahydrofuran (THF), or aqueous-organic mixtures.

- Base : Triethylamine or potassium carbonate to facilitate the reaction.

Stepwise Preparation Method

Synthesis of the Azide Precursor

The azide intermediate bearing the 3-fluorobenzyl group is prepared by nucleophilic substitution of a suitable benzyl halide with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This step typically proceeds with high yield and purity.

Preparation of the Chloromethyl Alkyne

The chloromethyl-substituted alkyne can be synthesized via propargylation of chloromethyl derivatives or by chlorination of propargyl alcohol derivatives. The chloromethyl group is crucial for the final compound's structure and reactivity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide and alkyne are combined in the presence of copper(I) catalyst and base. The reaction proceeds at room temperature or slightly elevated temperatures (typically 25–85°C) for 3 to 12 hours.

- Example conditions : CuI (2 equiv), triethylamine (3 equiv), acetonitrile solvent, room temperature, 3 hours.

- Work-up : The reaction mixture is diluted with ethyl acetate, washed with aqueous ammonium chloride and brine, dried over sodium sulfate, and purified by flash chromatography.

This step yields the target this compound with yields typically ranging from 75% to 85% depending on the exact conditions and purity of reagents.

Alternative Synthetic Routes and Variations

Aqueous Medium Synthesis

Recent research demonstrates that the CuAAC reaction can be efficiently performed in aqueous or mixed aqueous-organic media, which is environmentally friendly and often improves yields.

- Catalyst : Pd(OAc)2 has been used in combination with copper catalysis to facilitate coupling reactions.

- Temperature : 85–90°C for 10–12 hours.

- Yields : 82–91% for triazole derivatives with various substitutions, indicating robustness of the method.

Mitsunobu Reaction and Subsequent Transformations

In some synthetic schemes, the introduction of the benzyl group is achieved via a Mitsunobu reaction followed by reductions and functional group transformations to install the azide and alkyne functionalities before the CuAAC step.

Data Table Summarizing Preparation Methods

| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Azide formation | Sodium azide, benzyl chloride | DMF, 50–80°C, 4–6 h | 75–90 | Nucleophilic substitution |

| 2 | Alkyne chloromethyl synthesis | Propargyl alcohol, chlorinating agent | Various, room temp to reflux | 60–80 | Chloromethyl group introduction |

| 3 | CuAAC cycloaddition | CuI, triethylamine | Acetonitrile, RT, 3–12 h | 75–85 | Click chemistry forming 1,2,3-triazole ring |

| 4 | Alternative aqueous CuAAC | CuI/Pd(OAc)2, K2CO3 | THF:H2O (3:1), 85–90°C, 10–12 h | 82–91 | Environmentally friendly, high yield |

Chemical Reactions Analysis

4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

4-(Chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole is being investigated for its potential as a pharmacophore in drug development. Its structure allows for interactions with various biological targets, making it a candidate for:

- Antimicrobial Agents : Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, potentially serving as a lead compound for developing new antibiotics.

- Anticancer Properties : Research indicates that triazole derivatives can inhibit cancer cell proliferation. The specific functional groups in this compound may enhance its efficacy against various cancer types.

Materials Science

The unique structural characteristics of this compound make it suitable for applications in materials science:

- Synthesis of Advanced Materials : The compound can be utilized in the creation of polymers and nanomaterials. Its ability to undergo various chemical reactions allows for the modification of polymer properties.

- Nanotechnology : Its small size and reactive nature enable its incorporation into nanostructures, which can be used in drug delivery systems or as catalysts in chemical reactions.

Biological Studies

In biological research, this compound serves as a valuable tool:

- Enzyme Inhibition Studies : The triazole ring can interact with enzymes involved in critical biochemical pathways. This interaction can be studied to understand enzyme mechanisms and develop inhibitors.

- Cellular Pathway Investigations : Researchers use this compound to probe cellular signaling pathways, providing insights into cellular responses and potential therapeutic targets.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of triazoles were synthesized and evaluated for their anticancer properties against breast cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, suggesting further investigation into their mechanisms could lead to novel therapies.

Case Study 2: Antimicrobial Properties

Research conducted at a leading pharmaceutical institute explored the antimicrobial activity of various triazole derivatives. This compound was tested against multiple bacterial strains, showing promising results that warrant further exploration for antibiotic development.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloromethyl and 3-fluorobenzyl groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole with analogous triazole derivatives, focusing on substituent effects, physical properties, and applications.

Table 1: Key Comparative Data

Key Comparison Points

The 3-fluorobenzyl group provides moderate electron withdrawal compared to stronger electron-deficient groups (e.g., 3-CF3-benzyl in compound 8) .

Physical Properties: Melting points for triazoles vary significantly with substituent bulk. For example, 4-(3-(4-allyl-2-methoxyphenoxy)propyl)-1-(4-CF3-benzyl)-1H-1,2,3-triazole (45) has a higher melting point (111–113°C) due to its rigid aryl-propyl chain, whereas smaller substituents (e.g., 4-methylbenzyl in compound 47) result in lower melting points (59–61°C) . The target compound’s Rf value (if synthesized via chromatography) would likely differ from analogs like compound 11 (Rf = 0.51) due to polarity changes from the chloromethyl group .

Synthetic Yields :

- Fluorinated triazoles synthesized via CuAAC typically achieve high yields (>90%) under optimized conditions . However, bulkier substituents (e.g., 4-chlorostyryl in compound 21 ) reduce yields (33%) due to steric hindrance .

Biological Activity :

- The 3-fluorobenzyl moiety is common in bioactive triazoles, such as compound 11 , which inhibits cholinesterase . The target compound’s chloromethyl group may enhance binding to nucleophilic residues in enzymes.

- 4-(Chlorostyryl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole (21) demonstrates that halogenated styryl groups improve interaction with hydrophobic enzyme pockets .

Biological Activity

4-(Chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole is a synthetic compound that belongs to the triazole class of heterocyclic compounds. This article explores its biological activity, focusing on its potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound features a triazole ring with a chloromethyl and a 3-fluorobenzyl group. The presence of these functional groups contributes to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHClF N |

| CAS Number | 1247179-50-5 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Triazole Ring : Achieved via a Huisgen cycloaddition reaction between an azide and an alkyne.

- Chloromethylation : Introduced using formaldehyde and hydrochloric acid.

- Substitution Reaction : The 3-fluorobenzyl group is attached through nucleophilic substitution with 3-fluorobenzyl bromide.

Antimicrobial Properties

Research indicates that compounds within the triazole family exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains. In particular, the compound has been evaluated for its ability to inhibit the growth of Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

Recent studies suggest that triazole derivatives can modulate inflammatory responses. For example, compounds structurally related to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs).

In a study involving derivatives of triazoles:

- Toxicity Assessment : Compounds were tested at doses up to 100 µg/mL with minimal toxicity observed (viability > 94%).

- Cytokine Production : Significant reductions in TNF-α levels were noted, particularly with certain derivatives showing up to 60% inhibition compared to controls .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Enzyme Interaction : The triazole ring may interact with enzymes or receptors, potentially inhibiting their activity.

- Binding Affinity : The chloromethyl and fluorobenzyl groups enhance binding affinity to biological targets.

Case Studies

Several case studies have highlighted the biological potential of triazole derivatives:

- Anti-inflammatory Effects : A study demonstrated that specific triazole derivatives could effectively reduce TNF-α production in PBMCs stimulated with lipopolysaccharide (LPS), suggesting a role in modulating immune responses .

- Antimicrobial Activity : Another investigation revealed that similar triazoles exhibited broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents .

Q & A

Q. What are the standard synthetic routes for preparing 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a regioselective "click chemistry" method. For example, reacting a chloromethyl-substituted alkyne with a 3-fluorobenzyl azide in the presence of Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) yields the 1,4-disubstituted triazole with high efficiency (>95% conversion in some cases) . Alternative routes include Ag-Zn nanoheterostructured catalysts for one-pot synthesis, though CuAAC remains dominant due to its robustness and compatibility with diverse solvents (aqueous/organic) .

Q. How is structural confirmation and purity assessment performed for this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., benzyl protons at δ 5.54 ppm in CDCl₃ ).

- HPLC : Gradient elution (e.g., CH₂Cl₂:MeOH 5:1) confirms purity (>95% in reported studies) .

- HRMS : Validates molecular mass (e.g., [M+H]⁺ calculated for C₁₀H₉ClFN₃: 226.04) .

Q. What solvents and conditions are optimal for its purification?

Purification often uses column chromatography with CH₂Cl₂-MeOH gradients (5:1 to 4:1), achieving yields of 63–76% . For challenging separations, preparative HPLC with polar stationary phases (C18) is recommended .

Advanced Research Questions

Q. How do catalyst systems influence regioselectivity and yield in triazole synthesis?

- Cu(I) catalysts favor 1,4-disubstituted triazoles due to transition-state stabilization, while Ag-Zn nanoheterostructures may alter regioselectivity in specific substrates .

- Catalyst loading (e.g., 10 mol% CuSO₄) and solvent polarity critically impact yield. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) enhances efficiency in heterogeneous conditions .

Q. How can contradictory yield data across studies be resolved?

Discrepancies (e.g., 83% vs. 97% yields ) arise from variables like:

- Substrate purity : Trace impurities in azides/alkynes reduce reactivity.

- Reaction monitoring : TLC vs. HPLC for endpoint determination.

- Workup protocols : Incomplete extraction or drying lowers isolated yields.

Q. What strategies improve scalability while maintaining regioselectivity?

Q. What mechanistic insights explain the stability of 1,2,3-triazoles under biological conditions?

The triazole ring’s low polarity (~5 D dipole moment) and resistance to hydrolysis/oxidation make it metabolically stable. This inertness is leveraged in drug design (e.g., protease inhibitors) .

Q. How is the compound’s bioactivity evaluated in anticancer research?

- Cytotoxicity assays : MCF-7 breast cancer cells treated with derivatives show IC₅₀ values (e.g., 4.78 μM for a related triazole ).

- Target validation : pJNK inhibition is assessed via Western blotting or kinase activity assays .

Data Contradiction Analysis

Q. Why do NMR chemical shifts vary slightly across studies?

Minor shifts (e.g., δ 5.52–5.54 ppm for benzyl protons ) result from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration differences. Consistency in referencing (e.g., TMS) and sample preparation mitigates this.

Q. How to reconcile discrepancies in biological activity data?

Variations in IC₅₀ values (e.g., µM vs. nM ranges) may stem from:

- Cell line specificity : MCF-7 vs. HeLa cells have differing membrane permeability.

- Assay conditions : Serum concentration or incubation time (24 vs. 48 hours) .

Methodological Recommendations

- Synthetic Optimization : Screen Cu(I) sources (e.g., CuBr vs. CuI) and ligands (e.g., TBTA) to enhance regioselectivity .

- Characterization Workflow : Combine NMR, HRMS, and HPLC early to avoid structural misassignment .

- Biological Testing : Use orthogonal assays (e.g., fluorescence-based viability and caspase-3 activation) to confirm activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.